molecular formula C25H16ClN3O5 B11456174 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B11456174
M. Wt: 473.9 g/mol
InChI Key: GVHXZVDHSBDOGW-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a furan ring, and various substituents including chloro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde or acid under acidic conditions . The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,4-diketone . The final step involves coupling the benzoxazole and furan moieties through an amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles such as solvent recycling and the use of less hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Replacement of the chloro group with a nucleophile.

    Substitution: Introduction of various functional groups onto the benzoxazole ring.

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The benzoxazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is unique due to the combination of its benzoxazole and furan moieties, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and material science.

Properties

Molecular Formula

C25H16ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H16ClN3O5/c1-14-6-9-22-19(12-14)28-25(34-22)15-7-8-17(26)18(13-15)27-24(30)23-11-10-21(33-23)16-4-2-3-5-20(16)29(31)32/h2-13H,1H3,(H,27,30)

InChI Key

GVHXZVDHSBDOGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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